molecular formula C13H13NOS B6367705 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% CAS No. 1261972-54-6

2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95%

Cat. No. B6367705
CAS RN: 1261972-54-6
M. Wt: 231.32 g/mol
InChI Key: DQOXSDSEFWOROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% (ETHP-95) is a chemical compound that has been used in a variety of scientific research applications. It is a member of the pyridine family and is characterized by its high purity, low toxicity, and wide range of applications. ETHP-95 is a useful reagent in the synthesis of various compounds and can be used in a variety of biochemical and physiological studies. In

Scientific Research Applications

2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 4-ethylthiophenyl-2-hydroxy-3-methoxybenzoic acid, which is a potential inhibitor of the enzyme acetylcholinesterase. 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% has also been used in the synthesis of 4-ethylthiophenyl-2-hydroxy-3-methoxybenzamide, which is a potential inhibitor of the enzyme acetylcholinesterase. In addition, 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% has been used in the synthesis of 4-ethylthiophenyl-2-hydroxy-3-methoxybenzaldehyde, which is a potential inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% is believed to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. When 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, which leads to an increase in the amount of acetylcholine in the body. This increase in acetylcholine can have various effects on the body, depending on the dose and the duration of exposure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% depend on the dose and the duration of exposure. At low doses, 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% may act as a stimulant, increasing alertness and focus. At higher doses, 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% may cause a decrease in appetite and a decrease in motor coordination. Long-term exposure to 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% may result in liver toxicity, as well as an increased risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a highly pure compound with a purity of 95%, which makes it ideal for use in biochemical and physiological studies. It is also relatively non-toxic and has a wide range of applications. However, 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% is not very stable and can degrade over time, which can lead to inconsistent results in experiments.

Future Directions

In the future, 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% has the potential to be used in a variety of applications. For example, it could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the development of new drugs and treatments for various diseases. Additionally, 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% could be used in the development of new imaging techniques, such as PET scans, which could be used to diagnose and monitor diseases. Finally, 2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% could be used to improve the accuracy and sensitivity of laboratory tests and experiments.

Synthesis Methods

2-(4-Ethylthiophenyl)-3-hydroxypyridine, 95% is synthesized using a two-step procedure. The first step involves the reaction of 4-ethylthiophenol with aqueous sodium hydroxide, followed by the addition of aqueous hydrochloric acid. This reaction results in the formation of 2-(4-ethylthiophenyl)-3-hydroxypyridine, 95%. The second step involves the recrystallization of the compound from aqueous ethanol, which results in a white crystalline solid with a purity of 95%.

properties

IUPAC Name

2-(4-ethylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-11-7-5-10(6-8-11)13-12(15)4-3-9-14-13/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOXSDSEFWOROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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